

Introduction: The Benzoxazinone Scaffold and the Imperative for Precise Characterization

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Compound of Interest

Compound Name: 5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

CAS No.: 697801-50-6

Cat. No.: B1343162

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The 3,4-dihydro-2H-benzo[e]oxazin-2-one core is a privileged heterocyclic scaffold that appears in natural products, pharmaceuticals, and advanced polymer science.[1][2] Derivatives of this structure are explored for a wide range of biological activities, including anticancer and antimicrobial properties.[3][4] Given its significance, the unambiguous structural confirmation of any new analogue, such as 5-Hydroxy-3,4-dihydro-2H-benzo[e]oxazin-2-one, is a prerequisite for any meaningful biological or material investigation.

This technical guide provides a comprehensive, multi-technique approach to the spectroscopic characterization of 5-Hydroxy-3,4-dihydro-2H-benzo[e]oxazin-2-one. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the scientific reasoning behind the selection of specific experiments and the interpretation of their results. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy synergize to create a self-validating system of structural proof.

Caption: Chemical Structure of 5-Hydroxy-3,4-dihydro-2H-benzo[e]oxazin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 5-Hydroxy-3,4-dihydro-2H-benzo[e]oxazin-2-one, both ^1H and ^{13}C NMR, supplemented by 2D techniques, are indispensable for complete assignment.

Expertise & Causality: Experimental Design

The choice of solvent is the first critical decision. While CDCl_3 is common, deuterated dimethyl sulfoxide (DMSO-d_6) is the superior choice for this molecule. Why? The phenolic hydroxyl ($-\text{OH}$) and the amide ($-\text{NH}$) protons are acidic and rapidly exchange with deuterium in solvents like D_2O or CD_3OD , causing their signals to broaden or disappear. DMSO-d_6 is a non-exchangeable, polar aprotic solvent that slows this exchange, allowing for the clear observation of these crucial proton signals, often as sharp singlets or broad multiplets depending on hydrogen bonding.

[5]##### ^1H NMR Spectroscopy: Predicted Data

The ^1H NMR spectrum will reveal the number of distinct protons and their connectivity.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
Phenolic OH	9.0 - 10.0	br s	-	Deshielded due to hydrogen bonding and aromatic ring.
Amide NH	~8.5	br s	-	Deshielded by the adjacent carbonyl group.
Aromatic H (Ar-H)	6.8 - 7.5	m	7.0 - 9.0	Complex multiplet pattern due to ortho and meta coupling.
Methylene O-CH ₂	~4.5	s	-	Singlet expected for the -O-CH ₂ -N- moiety.
Methylene N-CH ₂	~4.9	s	-	Singlet expected for the -O-CH ₂ -N- moiety.

Note: The methylene protons (-CH₂-) in the oxazinone ring might appear as two distinct signals or a singlet depending on the conformational rigidity of the ring system. For closely related structures, these often appear as two singlets around 4.9 and 4.5 ppm.

[6]##### ¹³C NMR Spectroscopy: Predicted Data

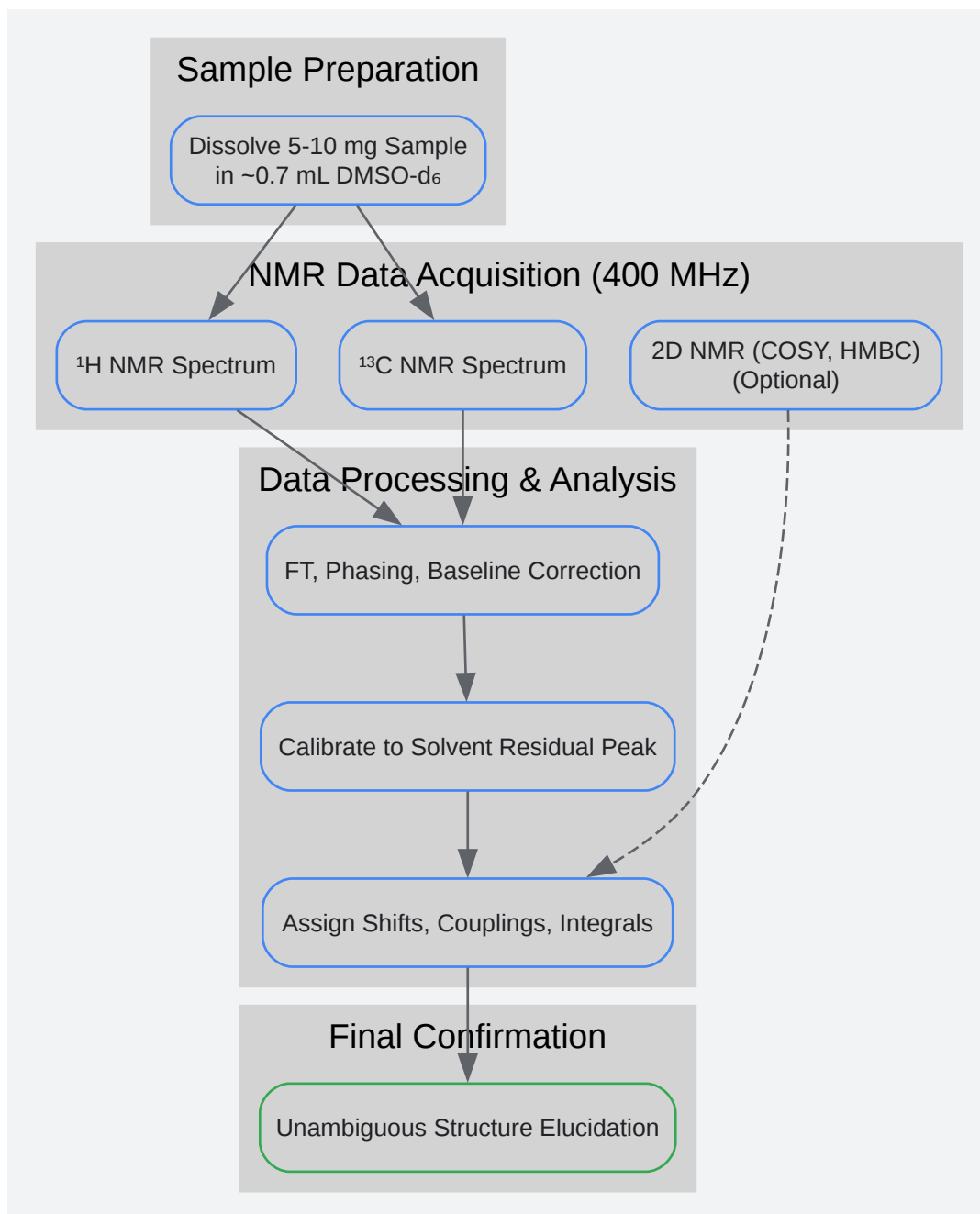
The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

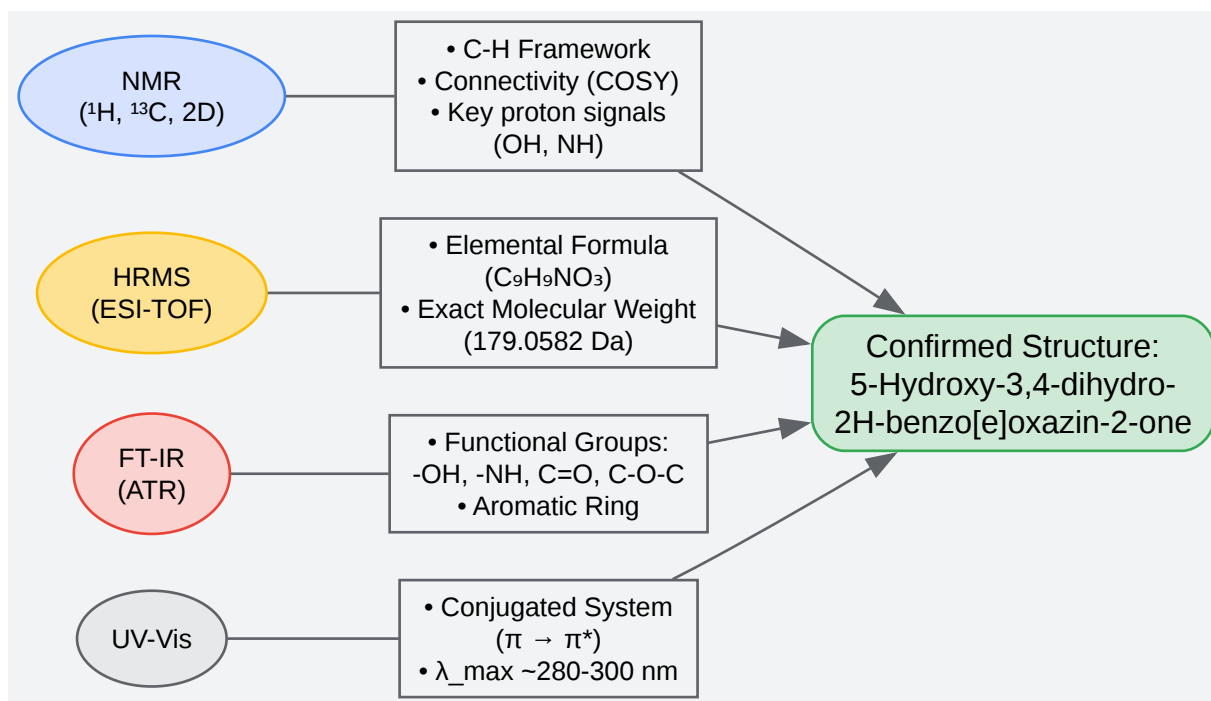
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Carbonyl C=O	165 - 175	Typical range for a lactone/amide carbonyl.
Aromatic C-OH	145 - 155	Phenolic carbon, deshielded by the oxygen atom.
Aromatic C (quaternary)	110 - 140	Range for other non-protonated aromatic carbons.
Aromatic CH	115 - 130	Standard range for protonated aromatic carbons.
Methylene O-CH ₂	~65	Aliphatic carbon attached to an electronegative oxygen.
Methylene N-CH ₂	~45	Aliphatic carbon attached to nitrogen.

Experimental Protocol: NMR Analysis

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. 2[7]. Sample Preparation:
 - Accurately weigh 5-10 mg of the purified compound.
 - Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆.
 - Vortex the sample until fully dissolved.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Tune and match the probe for both ¹H and ¹³C frequencies.
 - Shim the magnetic field to achieve optimal resolution (line width <0.5 Hz for the solvent residual peak).

- Acquire a standard ^1H spectrum (e.g., 16 scans, 2-second relaxation delay).
- Acquire a proton-decoupled ^{13}C spectrum (e.g., 1024 scans, 2-second relaxation delay).
- (Optional but Recommended) Acquire 2D spectra such as COSY (H-H correlation) and HMBC (long-range C-H correlation) to confirm assignments.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction.
 - Calibrate the ^1H spectrum to the residual DMSO peak ($\delta \sim 2.50$ ppm) and the ^{13}C spectrum to the DMSO- d_6 septet ($\delta \sim 39.52$ ppm). [5] * Integrate the ^1H signals and assign chemical shifts and coupling constants.





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